molecular formula C18H16BrNO B12612608 3-Benzyl-6-bromo-2-methoxy-7-methylquinoline CAS No. 918518-91-9

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline

Cat. No.: B12612608
CAS No.: 918518-91-9
M. Wt: 342.2 g/mol
InChI Key: HCKCQPVNTZTPHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

918518-91-9

Molecular Formula

C18H16BrNO

Molecular Weight

342.2 g/mol

IUPAC Name

3-benzyl-6-bromo-2-methoxy-7-methylquinoline

InChI

InChI=1S/C18H16BrNO/c1-12-8-17-14(11-16(12)19)10-15(18(20-17)21-2)9-13-6-4-3-5-7-13/h3-8,10-11H,9H2,1-2H3

InChI Key

HCKCQPVNTZTPHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1Br)CC3=CC=CC=C3)OC

Origin of Product

United States

Preparation Methods

Method 1: Methoxylation of 3-Benzyl-6-bromo-2-chloroquinoline

This method involves the conversion of 3-benzyl-6-bromo-2-chloroquinoline into the desired methoxy derivative using sodium methoxide in methanol.

Procedure:

  • Starting Material: 3-Benzyl-6-bromo-2-chloroquinoline (50 g, 150 mmol).
  • Reagents: Sodium methoxide (30% w/v in methanol, 15.0 mL, 840 mmol), dry methanol (50 mL).
  • Reaction Conditions:
    • Heat under reflux for 8 hours.
    • After completion, remove volatiles under reduced pressure.
    • Pour the reaction mixture into an ice-water mixture to precipitate the product.
  • Purification: Filter the solid, wash with water, and dry.

Yield: Approximately 44 g (89% yield) of an off-white solid with a melting point of 83-85 °C.

Method 2: Continuous Flow Synthesis

This innovative approach utilizes continuous flow technology to enhance safety and efficiency in synthesizing intermediates leading to 3-benzyl-6-bromo-2-methoxyquinoline.

Procedure:

  • Step 1 - Amidation Reaction:

    • Primary intermediate N-(4-bromophenyl)-3-phenylpropanamide is prepared via amidation of 3-phenylpropanoyl chloride with p-bromoaniline.
    • Optimized in a microreactor at elevated temperatures (100 °C) using DMF and DIPEA as a base.
  • Step 2 - Vilsmeier-Haack Reaction:

    • The primary intermediate undergoes formylation and cyclization to yield 3-benzyl-6-bromo-2-chloroquinoline.
    • Achieved at a conversion rate of 78% in acetonitrile at 150 °C over a residence time of 30 minutes.
  • Step 3 - Methoxylation:

    • The chloroquinoline intermediate is treated with sodium methoxide in a DMSO/MeOH solvent system.
    • Reaction time optimized to achieve complete conversion (100%) within 5 minutes.

Comparative Analysis of Synthesis Methods

Method Starting Material Yield Reaction Time Key Features
Method 1 3-Benzyl-6-bromo-2-chloroquinoline 89% 8 hours Simple batch process
Method 2 N-(4-bromophenyl)-3-phenylpropanamide Variable <5 minutes for final step Continuous flow technology enhances safety and efficiency

Chemical Reactions Analysis

Methoxylation via Nucleophilic Aromatic Substitution

The substitution of a chlorine atom at the 2-position with a methoxy group is a critical step. This reaction is achieved using sodium methoxide in anhydrous methanol under reflux conditions .

Reaction Conditions

ParameterValue
Substrate3-Benzyl-6-bromo-2-chloroquinoline
ReagentSodium methoxide (30% w/v in methanol)
SolventDry methanol
TemperatureReflux (~65–70°C)
Time8 hours
Yield89%

Mechanism
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where methoxide displaces the chloride at the electron-deficient 2-position of the quinoline ring. The electron-withdrawing nature of the quinoline nitrogen facilitates this substitution .

Radical Chlorination at the 3-Position

Introduction of a chlorine atom at the 3-position involves radical-initiated chlorination using N-chlorosuccinimide (NCS) and benzoyl peroxide (BPO) .

Reaction Conditions

ParameterValue
Substrate3-Benzyl-6-bromo-2-methoxyquinoline
ReagentN-Chlorosuccinimide (NCS)
InitiatorBenzoyl peroxide (BPO)
SolventDry tetrachloroethane
TemperatureReflux (~145°C)
Time6–8 hours
Yield71–78%

Mechanism
BPO generates radicals that abstract a hydrogen atom from the benzylic position, forming a stabilized benzyl radical. NCS then provides a chlorine atom, leading to chlorination at the 3-position .

Benzyl Group Deprotection

Removal of the benzyl group is essential for further functionalization. This is achieved using boron trichloride (BCl₃) in dichloromethane .

Reaction Conditions

ParameterValue
Substrate3-Benzyl-6-bromo-2-methoxyquinoline
ReagentBCl₃·SMe₂ (1M in DCM)
SolventDichloromethane (DCM)
Temperature0°C to room temperature
Time2–4 hours
Yield>90% (estimated)

Mechanism
BCl₃ acts as a Lewis acid, coordinating to the benzyl ether oxygen and facilitating cleavage of the C–O bond, yielding the free hydroxyl derivative .

Oxidation to Quinolinequinone

Oxidation of the deprotected hydroxyl derivative to a quinone is performed using Fremy’s salt (potassium nitrosodisulfonate) .

Reaction Conditions

ParameterValue
Substrate7-Acetamido-8-hydroxyquinoline
ReagentFremy’s salt
SolventAqueous methanol
TemperatureRoom temperature
Time1–2 hours
Yield71%

Mechanism
Fremy’s salt mediates a two-electron oxidation, converting the hydroquinone to the corresponding quinolinequinone .

Continuous Flow Optimization

Recent advances highlight the adaptation of batch protocols to continuous flow systems for improved efficiency :

Key Optimizations

StepBatch YieldFlow YieldResidence Time
Amidation85%100%5 seconds
Vilsmeier–Haack70%78%30 minutes
Methoxylation89%100%5 minutes

Solvent Systems

  • Methoxylation: DMSO/MeOH (1:1) .

  • Chlorination: Tetrachloroethane (optimal for radical stability) .

Comparative Analysis of Synthetic Routes

A comparison of traditional vs. flow-based synthesis:

ParameterBatch Synthesis Flow Synthesis
Total Time24–48 hours<1 hour
Key Step Yield71–89%78–100%
ScalabilityLimited by exothermic stepsHigh (continuous processing)
SafetyModerate (manual handling)Enhanced (controlled conditions)

Potential Reactivity of the 7-Methyl Derivative

While the 7-methyl variant is not explicitly covered in the literature, its reactivity can be inferred:

  • Steric Effects : The 7-methyl group may hinder electrophilic substitution at adjacent positions.

  • Electronic Effects : Electron-donating methyl groups could activate the ring toward electrophilic attacks (e.g., nitration).

  • Cross-Coupling : The bromine at C6 is primed for Suzuki or Ullmann couplings, enabling diversification .

Scientific Research Applications

Biological Activities

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Antitubercular Activity

The compound has demonstrated promising activity against Mycobacterium tuberculosis, particularly as an intermediate in synthesizing more potent derivatives. Research indicates that quinoline derivatives can inhibit the growth of tuberculosis-causing bacteria effectively .

Anticancer Properties

In addition to its antitubercular properties, there is emerging evidence suggesting that derivatives of this compound may possess anticancer activity. Studies have focused on the design and synthesis of novel quinolone-based diarylamides that target cancer cells resistant to conventional therapies .

Case Studies

A few notable case studies illustrate the effectiveness of this compound and its derivatives:

  • Antitubercular Study :
    • A study conducted on various quinoline derivatives showed that specific modifications to the structure significantly enhanced their inhibitory activity against Mycobacterium tuberculosis H37Rv. The findings suggest that the methoxy group plays a crucial role in enhancing biological activity .
  • Anticancer Research :
    • Research focusing on the resistance mechanisms in cancer cells has identified quinoline derivatives as potential candidates for overcoming these challenges. In vitro studies have revealed that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Mechanism of Action

The mechanism of action of 3-Benzyl-6-bromo-2-methoxy-7-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Chemical Structure and Properties

  • IUPAC Name: 3-Benzyl-6-bromo-2-methoxy-7-methylquinoline
  • CAS No.: 654655-69-3
  • Molecular Formula: C₁₇H₁₄BrNO
  • Molecular Weight : 328.20 g/mol
  • Key Features: A quinoline derivative substituted with bromine (position 6), methoxy (position 2), methyl (position 7), and benzyl (position 3) groups. The benzyl group enhances lipophilicity, while bromine and methoxy influence electronic properties and reactivity .

Its structural complexity allows for diverse derivatization, making it a scaffold of interest in drug discovery .

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Substituents (Quinoline Core) Key Differences Similarity Score
This compound 654655-69-3 C₁₇H₁₄BrNO 3-Benzyl, 6-Br, 2-OCH₃, 7-CH₃ Reference compound 1.00
5-Bromo-2-benzyloxy-6-methylpyridine 126717-60-0 C₁₃H₁₁BrN₂O Pyridine core; 5-Br, 2-OBenzyl Lacks quinoline ring; reduced aromatic conjugation 0.76
5-Bromo-2-methoxyquinoline-8-carbaldehyde 885687-82-1 C₁₁H₈BrNO₂ 5-Br, 2-OCH₃, 8-CHO Aldehyde group at position 8; no benzyl/methyl groups 0.77
7-Bromoquinoline-4-carboxylic acid 31009-04-8 C₁₀H₆BrNO₂ 7-Br, 4-COOH Carboxylic acid enhances solubility; simpler substitution pattern 0.76
4-Bromo-6-methoxy-2-methylquinoline - C₁₁H₁₀BrNO 4-Br, 6-OCH₃, 2-CH₃ Methyl at position 2; bromine at 4 (vs. 6 in target) N/A

Key Findings from Comparative Studies

Electronic Effects: The methoxy group at position 2 in the target compound donates electron density via resonance, stabilizing the quinoline ring. This contrasts with 5-Bromo-2-methoxyquinoline-8-carbaldehyde, where the aldehyde group at position 8 introduces electron-withdrawing effects, reducing ring stability . Bromine at position 6 enhances electrophilic substitution reactivity compared to bromine at position 4 (e.g., 4-Bromo-6-methoxy-2-methylquinoline), which is less sterically hindered .

Biological Activity: The benzyl group in the target compound improves membrane permeability compared to simpler analogs like 7-Bromoquinoline-4-carboxylic acid, which relies on a polar carboxylic acid group for solubility . 5-Bromo-2-benzyloxy-6-methylpyridine (pyridine core) shows reduced antimicrobial activity compared to quinoline-based analogs, highlighting the importance of the quinoline scaffold in target binding .

Synthetic Accessibility: Derivatives with carboxylic acid groups (e.g., 7-Bromoquinoline-4-carboxylic acid) are easier to functionalize via amidation but require protection strategies during synthesis. The target compound’s benzyl group necessitates deprotection steps, increasing synthetic complexity .

Critical Notes on Substituent Impact

  • Positional Isomerism : Bromine placement (positions 4 vs. 6) significantly alters reactivity and biological interactions. For example, 4-bromo derivatives are more reactive in nucleophilic aromatic substitution .
  • Functional Group Trade-offs : While the benzyl group enhances lipophilicity, it reduces aqueous solubility. Conversely, polar groups (e.g., carboxylic acids) improve solubility but limit blood-brain barrier penetration .

Biological Activity

3-Benzyl-6-bromo-2-methoxy-7-methylquinoline is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects.

Antibacterial Properties

Recent studies have shown that this compound exhibits promising antibacterial activity against various pathogens. In a comparative study, the compound demonstrated significant inhibition zones against several bacterial strains:

Bacterial StrainInhibition Zone (mm)Standard Drug (mm)
Pseudomonas aeruginosa2224
Klebsiella pneumoniae2527

The data suggests that this quinoline derivative has potent activity comparable to standard antibiotics, particularly against Gram-negative bacteria.

Antitubercular Activity

This compound has shown notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. In vitro studies using the Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) have provided the following results:

AssayMIC90 (μg/mL)
MABA0.25
LORA0.5

These values indicate strong inhibitory effects against both actively growing and dormant M. tuberculosis strains .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have revealed promising cytotoxic effects against various cancer cell lines. A comprehensive study evaluated its activity against multiple human cancer cell lines:

Cancer Cell LineIC50 (μM)
MCF-7 (Breast)4.12
HCT-116 (Colon)22.7
HeLa (Cervical)30.98

The compound exhibited particularly strong activity against MCF-7 breast cancer cells, suggesting potential applications in breast cancer treatment.

Structure-Activity Relationship (SAR)

Research has shown that the biological activity of this compound is significantly influenced by its structural features:

  • The bromine atom at the 6-position enhances the compound's lipophilicity, contributing to its ability to penetrate cell membranes.
  • The methoxy group at the 2-position plays a crucial role in modulating the compound's interaction with biological targets.
  • The benzyl group at the 3-position contributes to the overall pharmacological profile, potentially through π-π interactions with target proteins.

While the exact mechanism of action for this compound is not fully elucidated, studies suggest that it may act through multiple pathways:

  • Enzyme Inhibition : The compound may interfere with bacterial ATP synthase, similar to other quinoline derivatives used in tuberculosis treatment .
  • ROS Generation : Some quinoline compounds induce reactive oxygen species (ROS) formation, which could contribute to their cytotoxic effects against cancer cells.
  • Tubulin Polymerization Interference : Structural analogs have shown the ability to disrupt tubulin polymerization, suggesting a potential mechanism for anticancer activity.

Future Directions

The promising biological activity of this compound warrants further investigation:

  • In vivo Studies : Animal models are needed to assess the compound's efficacy and safety profile.
  • Combination Therapies : Evaluating synergistic effects with existing antibiotics or chemotherapeutic agents could enhance its therapeutic potential.
  • Structural Modifications : Further optimization of the molecule's structure may lead to derivatives with improved biological activities and pharmacokinetic properties.

Q & A

Basic: What are the recommended synthetic routes for 3-Benzyl-6-bromo-2-methoxy-7-methylquinoline?

Answer:
A common approach involves multi-step functionalization of the quinoline core. For example:

Bromination : Introduce bromine at the 6-position using electrophilic aromatic substitution (e.g., Br₂/FeBr₃) or via directed ortho-metalation (DoM) strategies for regioselectivity.

Methoxy and Methyl Group Installation : Protect reactive positions via temporary directing groups. Methoxy groups are typically added via nucleophilic substitution (e.g., NaOMe/Cu catalysis), while methyl groups may be introduced using Friedel-Crafts alkylation or cross-coupling (e.g., Suzuki-Miyaura with methylboronic acids).

Benzylation : Introduce the 3-benzyl group via Ullmann coupling or Buchwald-Hartwig amination, depending on the precursor’s halogenation state.
Key challenges include avoiding over-bromination and ensuring orthogonal protection of reactive sites. For analogous syntheses, see condensation strategies with phthalimidoalkyl groups or benzyloxy-substituted intermediates .

Basic: How can spectroscopic and crystallographic methods characterize this compound?

Answer:

  • Spectroscopy :
    • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., benzyl protons at δ 4.5–5.5 ppm, methoxy singlet at δ ~3.8 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the quinoline core .
    • MS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₇BrNO₂: ~378.04 Da).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs resolves stereochemistry and packing interactions. For brominated quinolines, high-resolution data (e.g., R factor < 0.05) ensures accurate refinement of heavy atoms like bromine .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Answer:
Contradictions often arise from assay variability or unaccounted mediators. Mitigation strategies include:

Longitudinal Analysis : Track activity over time (e.g., 1 week vs. 1 year) to distinguish acute vs. chronic effects, as seen in studies of exertion-mediated outcomes .

Control for Mediators : Use structural equation modeling (SEM) to test if variables like solubility or metabolic stability indirectly modulate activity.

Orthogonal Assays : Validate results across multiple platforms (e.g., enzyme inhibition + cell viability assays).

Advanced: What strategies optimize crystallization for X-ray studies of brominated quinolines?

Answer:

  • Solvent Selection : Use mixed solvents (e.g., DCM/hexane) to slow nucleation. Bromine’s heavy atom effect enhances diffraction but may require low-temperature (100 K) data collection to reduce disorder .
  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize π-π stacking between quinoline rings.
  • Software Refinement : SHELXL’s TWIN/BASF commands handle twinning or pseudo-symmetry, common in halogenated compounds .

Advanced: How do substituent positions (e.g., 3-benzyl vs. 6-bromo) affect reactivity and bioactivity?

Answer:

  • Electronic Effects : The 6-bromo group deactivates the quinoline core, directing electrophiles to the 5- or 8-position. Methoxy at C-2 enhances electron density at C-3, facilitating benzylation .
  • Steric Effects : 3-Benzyl groups hinder nucleophilic attack at adjacent positions but improve lipophilicity (logP ↑), impacting membrane permeability.
  • Bioactivity : Bromine’s hydrophobicity and methoxy’s H-bonding potential influence target binding. For example, 6-bromo-7-methoxy analogs show enhanced kinase inhibition in vitro .

Advanced: What computational methods predict the compound’s metabolic stability?

Answer:

  • Density Functional Theory (DFT) : Calculate reaction barriers for oxidative metabolism (e.g., CYP450-mediated demethylation).
  • Molecular Dynamics (MD) : Simulate interactions with metabolizing enzymes (e.g., docking into CYP3A4 active site).
  • QSAR Models : Train models on datasets of similar quinolines to predict clearance rates .

Advanced: How to design SAR studies for derivatives of this compound?

Answer:

Scaffold Modifications : Vary substituents (e.g., replace benzyl with phenethyl) to probe steric tolerance.

Isosteric Replacement : Swap bromine for chlorine or CF₃ to assess halogen bonding contributions.

Proteomics Profiling : Use affinity chromatography or thermal shift assays to identify off-target interactions.
For guidance, refer to SAR frameworks for 7-methoxyquinolines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.